molecular formula C25H28N4O3S B11222917 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B11222917
M. Wt: 464.6 g/mol
InChI Key: JQLIVHMCKGAGNJ-UHFFFAOYSA-N
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Description

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound that features a triazine ring substituted with methoxyphenyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps. One common approach starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form a key intermediate, 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to introduce the triazine and sulfanyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-cyclohexylacetamide lies in its specific structural features, such as the combination of a triazine ring with methoxyphenyl groups and a sulfanyl group

Properties

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C25H28N4O3S/c1-31-20-12-8-17(9-13-20)23-24(18-10-14-21(32-2)15-11-18)28-29-25(27-23)33-16-22(30)26-19-6-4-3-5-7-19/h8-15,19H,3-7,16H2,1-2H3,(H,26,30)

InChI Key

JQLIVHMCKGAGNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3CCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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